molecular formula C11H8N6O3 B12756128 Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- CAS No. 38065-07-5

Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)-

Cat. No.: B12756128
CAS No.: 38065-07-5
M. Wt: 272.22 g/mol
InChI Key: KSUYFZWDGGARJN-UHFFFAOYSA-N
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Description

CAS Registry Numbers and Alternative Identifiers

The compound is associated with multiple registry numbers and identifiers:

Identifier Type Value Source
CAS Registry Number 38065-07-5
Alternate CAS Number 4615-71-8
ChemSpider ID 194439
PubChem Substance ID 253660028
Reaxys Registry Number 6153680

The discrepancy in CAS numbers arises from historical nomenclature variations and database updates. The 38065-07-5 entry is the most widely recognized for this compound.

Molecular Formula and Weight Calculations

The molecular formula is C₁₁H₈N₆O₃ , derived from the following composition:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 11 12.01 132.11
Hydrogen 8 1.008 8.064
Nitrogen 6 14.01 84.06
Oxygen 3 16.00 48.00
Total 272.234

The calculated molecular weight (272.234 g/mol ) aligns with experimental data (average mass: 272.224 g/mol).

Substituent Analysis of Triazolopyrimidine Core

The triazolopyrimidine core is substituted at critical positions, influencing reactivity and physicochemical properties:

Position Substituent Role in Structure
2 Benzoic acid group Enhances hydrophilicity and hydrogen-bonding capacity.
5 Amino group (-NH₂) Participates in tautomerism and serves as a hydrogen-bond donor.
7 Oxo group (=O) Stabilizes the pyrimidine ring through resonance.

The triazolo[4,5-d]pyrimidine fusion denotes that the triazole ring is fused to the pyrimidine at positions 4 and 5, creating a planar, conjugated system. This arrangement facilitates π-π stacking interactions in biological systems.

The benzoic acid moiety introduces a carboxylic acid functional group , enabling salt formation or esterification for derivative synthesis.

Properties

CAS No.

38065-07-5

Molecular Formula

C11H8N6O3

Molecular Weight

272.22 g/mol

IUPAC Name

4-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18)

InChI Key

KSUYFZWDGGARJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2N=C3C(=O)NC(=NC3=N2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with halogenated pyrimidines such as 2,4,6-trihalo-5-nitropyrimidine.
  • Amination reactions replace halogen atoms with amino groups to form aminopyrimidine intermediates.
  • Cyclization with hydrazine or related reagents forms the triazole ring fused to the pyrimidine, yielding the triazolopyrimidine core.

Reaction Conditions

  • Amination is typically performed under reflux in polar aprotic solvents.
  • Cyclization involves heating with hydrazine hydrate or hydrazine derivatives.
  • The reaction conditions are optimized to favor ring closure and avoid side reactions.

Introduction of the Amino Group at the 5-Position

  • The 5-amino substituent is introduced either by direct amination of a halogenated triazolopyrimidine intermediate or by reduction of a nitro precursor.
  • Selective substitution is achieved by controlling reaction temperature, solvent, and reagent stoichiometry.

Coupling to 4-Substituted Benzoic Acid

Suzuki-Miyaura Cross-Coupling

  • A common method involves coupling a boronic acid derivative of benzoic acid with a 5-halo-3H-triazolo[4,5-d]pyrimidine.
  • Catalysts such as palladium complexes facilitate the cross-coupling under mild conditions.
  • This method allows for the formation of the C-C bond linking the triazolopyrimidine to the benzoic acid ring.

Alternative Coupling Methods

  • Amide bond formation or nucleophilic aromatic substitution may be used depending on the functional groups present.
  • Carbamate or ester intermediates of benzoic acid can be activated and reacted with amino-substituted triazolopyrimidines.

Representative Preparation Method (Based on Patent and Literature)

Step Reagents/Conditions Description
1 2,4,6-trihalo-5-nitropyrimidine + amine Halogen substitution to introduce amino groups
2 Hydrazine hydrate, reflux Cyclization to form triazolopyrimidine core
3 Reduction (if nitro present) or direct amination Introduction of 5-amino substituent
4 Boronic acid derivative of benzoic acid + 5-halo-triazolopyrimidine + Pd catalyst, base, solvent Suzuki coupling to attach benzoic acid moiety
5 Purification (chromatography, crystallization) Isolation of final compound

Research Findings and Optimization

  • The Suzuki coupling step is critical for yield and purity; choice of catalyst and base affects reaction efficiency.
  • Microwave-assisted synthesis has been reported to accelerate some steps, such as esterification and hydrazide formation in related benzoic acid derivatives.
  • The use of protecting groups on amino functionalities may be necessary to prevent side reactions during coupling.
  • Salt formation (e.g., hydrochloride, acetate) can improve compound stability and solubility for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Notes
Amination of pyrimidine Nucleophilic substitution Amines, 2,4,6-trihalo-5-nitropyrimidine Reflux, polar aprotic solvents Selective substitution critical
Cyclization to triazolopyrimidine Reaction with hydrazine hydrate Hydrazine hydrate Heating, reflux Forms fused triazole ring
Amino group introduction Reduction or direct amination Reducing agents or amines Controlled temperature Ensures 5-amino substitution
Coupling to benzoic acid Suzuki-Miyaura cross-coupling Boronic acid derivatives, Pd catalyst, base Mild heating, inert atmosphere Efficient C-C bond formation
Purification Chromatography, crystallization Solvents, adsorbents Ambient or low temperature Ensures high purity

Chemical Reactions Analysis

Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its structural components allow it to disrupt bacterial cell wall synthesis or function .
  • Anticancer Potential :
    • Research has demonstrated that derivatives of triazolopyrimidine compounds can inhibit cancer cell proliferation. For instance, benzoic acid derivatives have shown promise in targeting specific cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Anti-inflammatory Effects :
    • Benzoic acid derivatives are also being investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, benzoic acid derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibition of bacterial growth with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues of Triazolo[4,5-d]pyrimidine Derivatives

The following table summarizes key differences between the target compound and structurally related molecules:

Compound Name Core Structure Substituents Functional Groups Biological Activity References
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- Triazolo[4,5-d]pyrimidine 4-Benzoic acid, 5-amino, 7-oxo -COOH, -NH2, -C=O Potential enzyme inhibition (DHNA)
3-(5-Amino-7-hydroxy-triazolo[4,5-d]pyrimidin-2-yl)-benzoic acid Triazolo[4,5-d]pyrimidine 3-Benzoic acid, 5-amino, 7-hydroxy -COOH, -NH2, -OH DHNA inhibition
4-((7-Hydroxy-triazolo[4,5-d]pyrimidin-3-yl)methyl)-N-(prop-2-yn-1-yl)benzamide Triazolo[4,5-d]pyrimidine 4-Benzamide (methyl linker), 7-hydroxy, propargyl amine -CONH2, -OH, -C≡CH Synthetic intermediate for kinase inhibitors
5-Amino-3-(cyclopentyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidine Cyclopentyl at position 3, 5-amino, 7-oxo -NH2, -C=O Antiviral agent
4-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2-fluoro-benzoic acid ethyl ester Pyrrolo[2,3-d]pyrimidine 4-Benzoic acid ethyl ester (thio linker), 2-fluoro, 2-amino, 4-oxo -COOEt, -F, -NH2, -C=O Synthetic intermediate for antitumor agents
Key Observations:

Core Heterocycle Variations :

  • The triazolo[4,5-d]pyrimidine core is replaced with pyrrolo[2,3-d]pyrimidine in , altering electronic properties and binding affinity.
  • Thiazolo[3,2-a]pyrimidine systems () introduce sulfur, enhancing π-π stacking but reducing hydrogen-bonding capacity compared to triazoles.

Substitution Position and Functional Groups: The 4-position benzoic acid in the target compound contrasts with 3-substituted analogs (), which may affect steric interactions with target proteins.

Biological Implications :

  • The benzoic acid group enhances water solubility and enables ionic interactions with basic residues in enzymes (e.g., DHNA ).
  • Esters (e.g., ethyl ester in ) improve membrane permeability but require hydrolysis for activity.

Table 2: Physicochemical Properties
Compound Molecular Weight Solubility Melting Point Key Synthetic Steps
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo[4,5-d]pyrimidin-2-yl)- ~330 g/mol Moderate (aqueous) >250°C (estimated) Acid-catalyzed cyclization; coupling with benzoic acid
3-(5-Amino-7-hydroxy-triazolo[4,5-d]pyrimidin-2-yl)-benzoic acid ~330 g/mol High (polar solvents) Not reported Hydroxylation at C7; Mitsunobu reaction for coupling
4-((7-Hydroxy-triazolo[4,5-d]pyrimidin-3-yl)methyl)-N-(prop-2-yn-1-yl)benzamide ~380 g/mol Low (organic) Not reported PyBOP-mediated amide bond formation
4-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2-fluoro-benzoic acid ethyl ester 362.38 g/mol Low (lipophilic) Not reported Thioether linkage; esterification

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The specific compound Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- is a hybrid structure that combines the properties of benzoic acid with a triazolopyrimidine moiety. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound can be represented by the following structure:

C9H10N6O2\text{C}_9\text{H}_{10}\text{N}_6\text{O}_2

This structure indicates the presence of both a benzoic acid core and a triazolopyrimidine ring system, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antioxidant , antimicrobial , and anticancer agent. Below are detailed findings from recent research.

Antioxidant Activity

Research has demonstrated that derivatives of benzoic acid exhibit significant antioxidant properties. A study assessed several triazole benzoic acid hybrids for their in vitro antioxidant activity using DPPH and ABTS assays. The results indicated that these compounds could effectively scavenge free radicals, with some exhibiting scavenging activities comparable to standard antioxidants such as butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound 189.95 ± 0.3488.59 ± 0.13
Compound 262.00 ± 0.24Not specified
BHT95.02 ± 0.7496.18 ± 0.33

These findings suggest that the incorporation of the triazolo moiety enhances the antioxidant capacity of benzoic acid derivatives.

Antimicrobial Activity

The antimicrobial potential of triazolopyrimidine derivatives has also been explored extensively. A review highlighted that compounds containing this scaffold exhibited moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Selected Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anticancer Activity

Recent studies have also investigated the anticancer properties of compounds related to benzoic acid and triazolopyrimidine derivatives. For instance, certain derivatives have shown promising inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound XA5491.05 ± 0.17
Compound YMCF-71.28 ± 0.25
Compound ZHeLaNot specified

Case Studies

Several case studies have highlighted the effectiveness of benzoic acid derivatives in clinical settings:

  • Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions showed that supplementation with triazole derivatives led to a significant reduction in oxidative markers compared to placebo .
  • Antimicrobial Efficacy in Infections : In a hospital setting, a derivative was tested against multi-drug resistant strains of bacteria, demonstrating significant efficacy in vitro and promising results in animal models .

Q & A

Q. What are the standard synthetic routes for preparing triazolopyrimidine-fused benzoic acid derivatives?

The synthesis typically involves cyclocondensation of precursor heterocycles. For example, pyrimidine intermediates can be generated by reacting amino-substituted heterocyclic amines with carbonyl-containing reagents (e.g., formamide or formic acid) under reflux conditions. Subsequent triazole ring formation may employ diazonium coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include optimizing reaction time (e.g., 3–6 hours at 130°C) and solvent systems (DMF with glacial acetic acid is common) to enhance yield .

Q. How is the purity and structural integrity of the compound validated in academic settings?

Characterization relies on elemental analysis (C, H, N content), spectral data (FT-IR for functional groups like NH₂ and C=O), and NMR (¹H/¹³C for substituent positioning). For example, the 7-oxo group in the triazolopyrimidine moiety appears as a deshielded carbonyl signal at ~165–170 ppm in ¹³C NMR. Discrepancies in melting points (e.g., mp 287.5–293.5°C for related compounds) should be cross-checked with differential scanning calorimetry (DSC) .

Q. What solvent systems are compatible with this compound during experimental workflows?

Polar aprotic solvents (DMF, DMSO) are preferred for solubility due to the compound’s aromatic and heterocyclic backbone. However, recrystallization often employs ethanol/water mixtures. Avoid strong oxidizing agents (e.g., HNO₃), as they may degrade the triazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Contradictions (e.g., conflicting NH₂ stretching frequencies in IR) may arise from tautomerism or hydrogen-bonding variations. Use computational chemistry (DFT calculations at the B3LYP/6-31G* level) to predict vibrational modes and compare with experimental data. X-ray crystallography is definitive for resolving ambiguous substituent positions .

Q. What strategies minimize by-products during triazolopyrimidine ring formation?

By-products like uncyclized intermediates often result from incomplete azide-alkyne coupling. Optimize catalyst loading (e.g., 5 mol% CuI for CuAAC) and employ microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂) on the benzoic acid moiety deactivate the aryl ring, reducing Suzuki-Miyaura coupling efficiency. In contrast, electron-donating groups (e.g., -OCH₃) enhance reactivity. Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for optimal results .

Q. What methodologies assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC-UV at 254 nm. The triazolopyrimidine ring is prone to hydrolysis in acidic media (pH < 3), while the benzoic acid group may decarboxylate under basic conditions (pH > 10) .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze conflicting bioactivity data across studies?

Contradictions may stem from impurities (>95% purity is critical; validate via HPLC) or assay variability. Reproduce experiments using standardized protocols (e.g., MIC assays for antimicrobial activity). Compare with structurally validated analogs (e.g., pyridinyl or thieno-fused derivatives) to isolate structure-activity relationships .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition. The compound’s high molecular weight (~350–400 g/mol) and polar groups (e.g., -COOH) may limit blood-brain barrier permeability .

Q. How to design isotope-labeling experiments to study metabolic pathways?

Incorporate ¹³C or ¹⁵N isotopes at the triazole or pyrimidine ring during synthesis. Track metabolites in vitro (e.g., liver microsomes) using LC-MS/MS. The 7-oxo group is a potential site for Phase II conjugation (e.g., glucuronidation) .

Experimental Design Challenges

Q. What precautions are necessary when handling this compound under inert atmospheres?

The compound may degrade upon prolonged exposure to moisture or oxygen. Use Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions) and store under argon at –20°C. Avoid grinding, as mechanical stress can induce polymorphic transitions .

Q. How to troubleshoot low yields in multi-step syntheses?

Identify bottlenecks via reaction profiling (e.g., in situ IR monitoring). Common issues include poor solubility in intermediate steps—introduce solubilizing groups (e.g., -OMe) temporarily. For cyclization steps, replace conventional heating with microwave irradiation (e.g., 150°C, 20 min) .

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